- Determination of the position of the N-O function in substituted pyrazine N-oxides by chemometric analysis of carbon-13 nuclear magnetic resonance dataJournal of Molecular Structure, 2013, 1043, 37-42,
Cas no 94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol)

1-(pyrazin-2-yl)ethan-1-ol structure
Produktname:1-(pyrazin-2-yl)ethan-1-ol
1-(pyrazin-2-yl)ethan-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(Pyrazin-2-yl)ethanol
- 1-pyrazin-2-ylethanol
- 1-Pyrazin-2-yl-ethanol
- 2-Pyrazinemethanol, a-methyl-
- 2-(1-Hydroxyethyl)pyrazine
- alpha-Methylpyrazinemethanol
- 1-(pyrazin-2-yl)ethan-1-ol
- 1-(2-Pyrazinyl)-1-ethanol
- 1-(2-Pyrazinyl)ethanol
- LRQUNKQRPBWOQQ-UHFFFAOYSA-N
- Pyrazylethanol
- Pyrazinemethanol, alpha-methyl- (9CI)
- Pyrazinemethanol, a-methyl-
- 1-(2-Pyrazinyl)ethanol #
- .alpha.-Methylpyrazinemethanol
- 2-Pyrazinemethanol, alpha-methyl-
- NE41060
- AM101693
- ST24
- Pyrazinemethanol, α-methyl- (9CI)
- α-Methyl-2-pyrazinemethanol (ACI)
- α-Methylpyrazinemethanol
- DA-17299
- SY020279
- AS-59058
- EN300-62248
- 94777-52-3
- SCHEMBL642416
- Z513751834
- DTXSID50341430
- AKOS010015432
- F8880-1914
- MFCD12153748
- D82306
- NS00113812
- CS-0154078
-
- MDL: MFCD12153748
- Inchi: 1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3
- InChI-Schlüssel: LRQUNKQRPBWOQQ-UHFFFAOYSA-N
- Lächelt: OC(C)C1C=NC=CN=1
Berechnete Eigenschaften
- Genaue Masse: 124.063662883g/mol
- Monoisotopenmasse: 124.063662883g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 87.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 46
- XLogP3: -0.7
Experimentelle Eigenschaften
- Dichte: 1.160
- Schmelzpunkt: Not available
- Siedepunkt: 234 ºC
- Flammpunkt: 96 ºC
- PSA: 46.01000
- LogP: 0.52990
- Dampfdruck: 0.0±0.5 mmHg at 25°C
1-(pyrazin-2-yl)ethan-1-ol Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(pyrazin-2-yl)ethan-1-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62248-0.05g |
1-(pyrazin-2-yl)ethan-1-ol |
94777-52-3 | 95.0% | 0.05g |
$26.0 | 2025-02-20 | |
Enamine | EN300-62248-0.25g |
1-(pyrazin-2-yl)ethan-1-ol |
94777-52-3 | 95.0% | 0.25g |
$53.0 | 2025-02-20 | |
Chemenu | CM168881-250mg |
1-(Pyrazin-2-yl)ethanol |
94777-52-3 | 95% | 250mg |
$179 | 2023-03-05 | |
eNovation Chemicals LLC | D972332-1g |
1-(pyrazin-2-yl)ethan-1-ol |
94777-52-3 | 97% | 1g |
$530 | 2024-05-24 | |
eNovation Chemicals LLC | D972332-10g |
1-(pyrazin-2-yl)ethan-1-ol |
94777-52-3 | 97% | 10g |
$2240 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P56780-250mg |
1-(Pyrazin-2-yl)ethanol |
94777-52-3 | 95% | 250mg |
¥472.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y1212463-1g |
1-(Pyrazin-2-yl)ethanol |
94777-52-3 | 95% | 1g |
$500 | 2024-07-23 | |
TRC | P840938-250mg |
1-(Pyrazin-2-yl)ethanol |
94777-52-3 | 250mg |
$ 320.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D757008-1g |
Pyrazinemethanol, a-methyl- |
94777-52-3 | 95+% | 1g |
$295 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NJ534-100mg |
1-(pyrazin-2-yl)ethan-1-ol |
94777-52-3 | 95+% | 100mg |
883CNY | 2021-05-07 |
1-(pyrazin-2-yl)ethan-1-ol Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 4 h, rt
1.2 Reagents: Water
1.3 Reagents: Acetic acid
1.2 Reagents: Water
1.3 Reagents: Acetic acid
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of pyrrolobenzopyranoquinolizinecarboxylates and analogs as CCR-5 chemokine receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; overnight, rt
Referenz
- Preparation of piperidinylbenzoxazinones as tocolytic oxytocin receptor antagonists., United States, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran
Referenz
- Diazines 13: Metalation without Ortho-Directing Group - Functionalization of Diazines via Direct MetalationJournal of Organic Chemistry, 1995, 60(12), 3781-6,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Nickel-Catalyzed Formal Aminocarbonylation of Secondary Benzyl Chlorides with IsocyanidesOrganic Letters, 2020, 22(11), 4245-4249,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; overnight, rt
Referenz
- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum CatalysisJournal of the American Chemical Society, 2019, 141(49), 19415-19423,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- 3-Imidazolylindoles for treatment of proliferative diseases and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving SuperelectrophilesOrganic Letters, 2005, 7(12), 2505-2508,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: Lithium chloride , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] , 1,1-Dimethylethyl N-[(1S)-1-[[[[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl… Solvents: Isopropanol , Dichloromethane , Tetrahydrofuran ; 2 min, rt
1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt
1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt
1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt
1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt
Referenz
- High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones: Formal Syntheses of (R)-Fluoxetine and (S)-DuloxetineChemCatChem, 2012, 4(12), 2082-2089,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… , Pyridine, 2-(4-ethenylphenyl)-, polymer with 1,4-diethenylbenzene and ethenylben… Solvents: Dichloromethane ; 20 h, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C
Referenz
- A monolith immobilized iridium Cp* catalyst for hydrogen transfer reactions under flow conditionsOrganic & Biomolecular Chemistry, 2015, 13(6), 1768-1777,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C
Referenz
- Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strainsBioresource Technology, 2012, 118, 306-314,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Pinacolborane Catalysts: 2255360-50-8 ; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Dearomatization and Functionalization of Terpyridine Ligands Leading to Unprecedented Zwitterionic Meisenheimer Aluminum Complexes and Their Use in Catalytic HydroborationACS Catalysis, 2019, 9(2), 874-884,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: 2763459-01-2 ; 6 h, 82 °C
Referenz
- Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketonesNew Journal of Chemistry, 2022, 46(7), 3146-3155,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Regioselectivity in the amination of azines: Reaction of pyrazine derivatives with O-mesitylenesulfonylhydroxylamineRussian Journal of Organic Chemistry, 2011, 47(6), 889-896,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2247385-46-0 Solvents: Isopropanol ; 14 h, 82 °C
Referenz
- Chemoselective transfer hydrogenation of nitroarenes, ketones and aldehydes using acylthiourea based Ru(II)(p-cymene) complexes as precatalystsJournal of Organometallic Chemistry, 2018, 876, 57-65,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2376628-98-5 Solvents: Isopropanol ; 30 min, 82 °C
1.2 82 °C; 24 h, 82 °C
1.2 82 °C; 24 h, 82 °C
Referenz
- Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexesDalton Transactions, 2019, 48(36), 13630-13640,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Silica ; rt
Referenz
- Copper(II)-Catalyzed Selective Hydroboration of Ketones and AldehydesOrganic Letters, 2019, 21(2), 401-406,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Magnesate(1-), tributyl-, lithium (1:1) Solvents: Tetrahydrofuran , Hexane ; -30 °C; 2.5 h, -10 °C
1.2 1 h, -10 °C; 18 h, rt
1.3 Reagents: Water
1.2 1 h, -10 °C; 18 h, rt
1.3 Reagents: Water
Referenz
- Metal-halogen exchange using tri-n-butyl lithium magnesate in the diazine series: diazine 49Synlett, 2006, (10), 1586-1588,
Synthetic Routes 20
Reaktionsbedingungen
Referenz
- Preparation of benzoxazinones as tocolytic oxytocin receptor antagonists, World Intellectual Property Organization, , ,
1-(pyrazin-2-yl)ethan-1-ol Raw materials
- Acetylpyrazine
- 2-Iodopyrazine
- Pyrazine
- 2-[1-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethyl]pyrazine
1-(pyrazin-2-yl)ethan-1-ol Preparation Products
1-(pyrazin-2-yl)ethan-1-ol Verwandte Literatur
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
5. Book reviews
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94777-52-3)1-(pyrazin-2-yl)ethan-1-ol

Reinheit:99%/99%/99%/99%
Menge:500.0mg/1.0g/5.0g/10.0g
Preis ($):154.0/231.0/692.0/1037.0